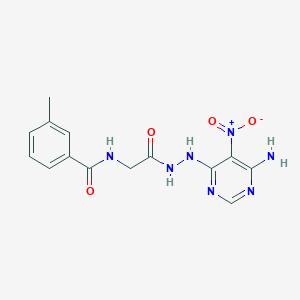

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide

CAS No.: 450346-04-0

Cat. No.: VC7253752

Molecular Formula: C14H15N7O4

Molecular Weight: 345.319

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 450346-04-0 |

|---|---|

| Molecular Formula | C14H15N7O4 |

| Molecular Weight | 345.319 |

| IUPAC Name | N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3-methylbenzamide |

| Standard InChI | InChI=1S/C14H15N7O4/c1-8-3-2-4-9(5-8)14(23)16-6-10(22)19-20-13-11(21(24)25)12(15)17-7-18-13/h2-5,7H,6H2,1H3,(H,16,23)(H,19,22)(H3,15,17,18,20) |

| Standard InChI Key | PDQQVDVSGXDWJS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N |

Introduction

Synthesis

The synthesis of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide involves multi-step organic reactions:

-

Preparation of the Pyrimidine Precursor

-

Starting with a nitropyrimidine derivative, functionalized with amino and nitro groups.

-

-

Hydrazination Step

-

Reaction of the pyrimidine precursor with hydrazine hydrate to introduce the hydrazine moiety.

-

-

Coupling with Benzoyl Derivative

Biological Activity

4.1 Pharmacological Potential

The compound's structure suggests potential applications in medicinal chemistry:

-

The nitropyrimidine group is known for antiviral and anticancer activities in related compounds.

-

The hydrazide linkage may enhance binding affinity to biological targets such as enzymes or receptors.

4.2 Mechanism of Action (Hypothetical)

Preliminary studies on similar compounds indicate that this molecule could interact with viral enzymes or proteins critical for replication, making it a candidate for antiviral drug development.

Applications in Research and Medicine

The compound holds promise in several areas:

-

Antiviral Research

-

Structural similarities to known antiviral agents suggest potential efficacy against viral infections.

-

-

Anticancer Studies

-

Chemical Probing Tools

-

Due to its unique functional groups, it can serve as a probe for studying enzyme mechanisms or receptor-ligand interactions.

-

Future Research

Future studies should focus on:

-

Detailed pharmacokinetic profiling.

-

In vitro and in vivo efficacy testing against specific disease models.

-

Structural optimization for reduced toxicity while maintaining activity.

This comprehensive analysis highlights the potential of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide as a promising candidate for further research in medicinal chemistry and related fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume